molecular formula C13H24O2 B13690342 (Z)-6-Tridecenoic Acid

(Z)-6-Tridecenoic Acid

Cat. No.: B13690342
M. Wt: 212.33 g/mol
InChI Key: JFSULGQQCJJKOU-UHFFFAOYSA-N
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Description

(Z)-6-Tridecenoic Acid is an unsaturated fatty acid with a double bond located at the sixth carbon from the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Tridecenoic Acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of 1-decene with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrolysis of triglycerides followed by selective hydrogenation. This method allows for the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (Z)-6-Tridecenoic Acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond results in the formation of tridecanoic acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Tridecanoic acid.

    Substitution: Esters and amides.

Scientific Research Applications

(Z)-6-Tridecenoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-6-Tridecenoic Acid involves its interaction with cellular membranes and enzymes. The double bond in the fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon.

    Linoleic Acid: Contains two double bonds at the ninth and twelfth carbons.

    Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon.

Uniqueness: (Z)-6-Tridecenoic Acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tridec-6-enoic acid

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15)

InChI Key

JFSULGQQCJJKOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCC(=O)O

Origin of Product

United States

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